molecular formula C21H19ClN2O3 B7825361 methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B7825361
M. Wt: 382.8 g/mol
InChI Key: NGKFADZEKPUTMI-DIMJTDRSSA-N
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Description

Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is an organic compound that belongs to the beta-carboline family. This compound is characterized by its complex structure, which includes a chlorinated acetyl group and a phenyl group, contributing to its unique chemical properties. Beta-carbolines are known for their diverse biological activities, making them significant in both scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. A commonly used synthetic route includes the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone to form the beta-carboline core. The chlorinated acetyl group and the phenyl group are introduced through subsequent reactions, such as Friedel-Crafts acylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to ensure higher yield and purity. Techniques such as flow chemistry and high-throughput synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Can be reduced to yield different derivatives, such as amines.

  • Substitution: : Halogenation or alkylation reactions, where the chloroacetyl group can be replaced or modified.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Employs reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Involves nucleophilic substitution with reagents such as sodium hydride or organometallic compounds.

Major Products

The primary products of these reactions are modified beta-carboline derivatives, each with potential unique properties and applications.

Scientific Research Applications

Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate finds applications across various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its interaction with biological macromolecules and potential bioactivity.

  • Medicine: : Investigated for pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways:

  • Enzyme Inhibition: : May inhibit enzymes such as monoamine oxidases, affecting neurotransmitter levels.

  • Receptor Binding: : Binds to various receptors, influencing cellular signaling pathways.

  • DNA Intercalation: : Intercalates into DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Unique Characteristics

Compared to other beta-carbolines, methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate stands out due to its chlorinated acetyl group, which imparts distinct reactivity and biological activity.

Similar Compounds

  • Methyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate: : Lacks the chloroacetyl group, leading to different chemical properties.

  • 2-(Bromoacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: : Contains a bromoacetyl group instead of a chloroacetyl group, resulting in variations in reactivity.

Properties

IUPAC Name

methyl (3S)-2-(2-chloroacetyl)-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-27-21(26)17-11-15-14-9-5-6-10-16(14)23-19(15)20(24(17)18(25)12-22)13-7-3-2-4-8-13/h2-10,17,20,23H,11-12H2,1H3/t17-,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKFADZEKPUTMI-DIMJTDRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=CC=C3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC=CC=C3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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